molecular formula C25H27N3O3S B279543 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B279543
M. Wt: 449.6 g/mol
InChI Key: NMCJUCNCYVWICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

Mechanism of Action

TAK-659 is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. TAK-659 has been shown to be more selective for BTK than other members of the Tec kinase family, such as ITK and TXK.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, TAK-659 has been shown to have anti-inflammatory properties. BTK is also expressed in myeloid cells, where it plays a role in Toll-like receptor (TLR) signaling and cytokine production. TAK-659 has been shown to inhibit TLR-mediated cytokine production in human monocytes and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 is a highly specific inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and function. Its reversible binding kinetics also allow for the study of short-term effects of BTK inhibition. However, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability, which may limit its use in vivo.

Future Directions

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which could aid in patient selection and personalized treatment. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties could lead to the development of more effective treatments for B-cell malignancies and inflammatory diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to produce 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to obtain the final product, TAK-659. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of TAK-659 in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O3S/c1-18-5-10-22(16-19(18)2)31-17-24(29)26-20-6-8-21(9-7-20)27-11-13-28(14-12-27)25(30)23-4-3-15-32-23/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,29)

InChI Key

NMCJUCNCYVWICT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.